1-[(tert-butoxy)carbonyl]-4-[(prop-2-en-1-yloxy)methyl]piperidine-4-carboxylic acid
Description
1-[(tert-Butoxy)carbonyl]-4-[(prop-2-en-1-yloxy)methyl]piperidine-4-carboxylic acid (CAS: 2151385-46-3) is a piperidine derivative featuring a tert-butoxycarbonyl (Boc) protective group and a prop-2-en-1-yloxy (allyloxy)methyl substituent at the 4-position of the piperidine ring. Its molecular formula is C₁₅H₂₅NO₅, with a molar mass of 299.36 g/mol . The carboxylic acid group at the 4-position enables hydrogen bonding and participation in condensation or salt formation reactions .
Properties
IUPAC Name |
1-[(2-methylpropan-2-yl)oxycarbonyl]-4-(prop-2-enoxymethyl)piperidine-4-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H25NO5/c1-5-10-20-11-15(12(17)18)6-8-16(9-7-15)13(19)21-14(2,3)4/h5H,1,6-11H2,2-4H3,(H,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BYRSFTOPAYPHOE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(CC1)(COCC=C)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H25NO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.36 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 1-[(tert-butoxy)carbonyl]-4-[(prop-2-en-1-yloxy)methyl]piperidine-4-carboxylic acid typically involves multiple steps, starting from commercially available starting materials. One common synthetic route includes the following steps:
Protection of the piperidine nitrogen: The piperidine ring is first protected with a tert-butoxycarbonyl (Boc) group using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine (TEA).
Introduction of the prop-2-en-1-yloxy group: The protected piperidine is then reacted with an appropriate allylating agent, such as allyl bromide, in the presence of a base like potassium carbonate (K2CO3) to introduce the prop-2-en-1-yloxy substituent.
Chemical Reactions Analysis
1-[(tert-butoxy)carbonyl]-4-[(prop-2-en-1-yloxy)methyl]piperidine-4-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) to yield reduced derivatives.
Scientific Research Applications
1-[(tert-butoxy)carbonyl]-4-[(prop-2-en-1-yloxy)methyl]piperidine-4-carboxylic acid has several scientific research applications:
Medicinal Chemistry: It is used as an intermediate in the synthesis of various pharmaceutical compounds, particularly those targeting the central nervous system.
Organic Synthesis: The compound serves as a building block in the synthesis of complex organic molecules, including natural products and bioactive compounds.
Biological Studies: It is employed in the study of enzyme inhibitors and receptor ligands due to its structural similarity to biologically active molecules.
Mechanism of Action
The mechanism of action of 1-[(tert-butoxy)carbonyl]-4-[(prop-2-en-1-yloxy)methyl]piperidine-4-carboxylic acid is primarily related to its ability to interact with specific molecular targets. The compound can act as a ligand for certain receptors or enzymes, modulating their activity. The presence of the Boc protecting group and the prop-2-en-1-yloxy substituent can influence the compound’s binding affinity and selectivity towards its targets .
Comparison with Similar Compounds
Comparison with Structurally Similar Piperidine Derivatives
Key Structural Variations and Their Impact
Piperidine derivatives with Boc protection and diverse substituents at the 4-position exhibit distinct physicochemical and reactivity profiles. Below is a comparative analysis of select analogues:
Table 1: Structural and Functional Comparison of Piperidine Derivatives
Reactivity and Functional Group Influence
- Boc Protection : The Boc group shields the piperidine nitrogen, preventing undesired nucleophilic reactions during synthesis. This is critical in multi-step reactions, as seen in the synthesis of tert-butyl 4-(methoxy(methyl)carbamoyl)piperidine-1-carboxylate .
- Carboxylic Acid Group : All compounds share a carboxylic acid moiety, enabling hydrogen bonding with polar solvents (e.g., water, DMSO) and participation in amide coupling or esterification reactions. For example, the pyrazole-substituted derivative forms hydrogen bonds that enhance crystallinity .
- Substituent Effects: Allyloxy Methyl (Target Compound): The allyl group offers a site for thiol-ene reactions, useful in bioconjugation or polymer chemistry. Its ether oxygen may also coordinate metal catalysts . Trifluoromethyl Groups: Enhance metabolic stability and membrane permeability in pharmaceuticals due to fluorine’s electronegativity and lipophilicity .
Biological Activity
1-[(tert-butoxy)carbonyl]-4-[(prop-2-en-1-yloxy)methyl]piperidine-4-carboxylic acid is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological mechanisms, and relevant case studies, supported by data tables and research findings.
Chemical Structure and Synthesis
The compound features a piperidine ring with a tert-butoxycarbonyl (Boc) protecting group and a prop-2-en-1-yloxy methyl substituent. The synthesis typically involves:
- Protection of the amine : The nitrogen of the piperidine is protected using a Boc group.
- Substitution reaction : A nucleophilic substitution introduces the prop-2-en-1-yloxy methyl group.
- Carboxylation : The final step introduces the carboxylic acid functionality.
This multi-step synthesis requires careful optimization of reaction conditions to achieve high yields and purity.
The biological activity of this compound is primarily attributed to its interactions with various biological targets, including enzymes and receptors. It may act as an inhibitor or modulator in biochemical pathways, influencing processes such as inflammation and cell proliferation.
Case Studies
Several studies have investigated the biological effects of this compound:
- Antiproliferative Activity : Research indicates that derivatives of piperidine compounds exhibit significant antiproliferative activity against various cancer cell lines. For instance, modifications to the piperidine structure have shown IC50 values ranging from 19.9 to 75.3 µM against breast cancer cells (MDA-MB-231 and MCF-7) .
- Enzyme Inhibition : The compound has been evaluated for its ability to inhibit specific enzymes involved in metabolic pathways. For example, it was found to be a reversible inhibitor of monoacylglycerol lipase (MAGL), with competitive inhibition observed in Michaelis-Menten assays .
- Anti-inflammatory Effects : Similar compounds have demonstrated anti-inflammatory properties by inhibiting cyclooxygenase (COX) enzymes, which are crucial in the inflammatory response. IC50 values for COX inhibition have been reported in the range of 19.45 to 42.1 µM for related compounds .
Table 1: Biological Activity Summary
Q & A
Q. What are the recommended synthetic routes for this compound, and how can researchers optimize yield?
Methodological Answer: The synthesis typically involves introducing the tert-butoxycarbonyl (Boc) protecting group to the piperidine nitrogen, followed by alkylation at the 4-position with a propenyloxymethyl group. Key steps include:
- Boc Protection : Use di-tert-butyl dicarbonate (Boc anhydride) under basic conditions (e.g., DMAP or TEA) to protect the piperidine nitrogen .
- Alkylation : React the Boc-protected piperidine with propargyl bromide or similar reagents in the presence of a base (e.g., NaH) to introduce the propenyloxymethyl group. Monitor reaction progress via TLC or LC-MS .
- Purification : Employ silica gel column chromatography (eluent: hexane/ethyl acetate gradient) or recrystallization from ethanol/water mixtures to isolate the product .
Q. What analytical techniques are critical for characterizing this compound?
Methodological Answer:
- NMR Spectroscopy : Use H and C NMR to confirm the Boc group (e.g., tert-butyl protons at δ ~1.4 ppm) and propenyloxymethyl substituent (allylic protons at δ ~4.8–5.2 ppm) .
- Mass Spectrometry : High-resolution MS (HRMS) or ESI-MS validates the molecular ion peak (e.g., calculated for CHNO: 297.1576) .
- HPLC : Assess purity (>95%) using a C18 column with a water/acetonitrile gradient .
Q. What safety precautions are essential during handling?
Methodological Answer:
- Storage : Refrigerate (2–8°C) in airtight containers under inert gas (e.g., N) to prevent hydrolysis of the Boc group .
- Personal Protective Equipment (PPE) : Wear nitrile gloves, safety goggles, and lab coats. Use fume hoods to avoid inhalation of dust .
- Incompatibilities : Avoid strong oxidizers (e.g., peroxides) and static discharge, which may degrade the compound or pose explosion risks .
Advanced Research Questions
Q. How can researchers design stability studies under physiological conditions?
Methodological Answer:
- pH Stability : Prepare buffer solutions (pH 1–10) and incubate the compound at 37°C. Monitor degradation via HPLC at 0, 24, 48, and 72 hours. The Boc group is prone to acidic hydrolysis (pH <3) .
- Thermal Stability : Conduct thermogravimetric analysis (TGA) or differential scanning calorimetry (DSC) to identify decomposition temperatures (>150°C) .
- Light Sensitivity : Expose the compound to UV-Vis light (300–400 nm) and analyze photodegradation products using LC-MS .
Q. How to reconcile conflicting toxicity data in literature?
Methodological Answer:
- Data Triangulation : Compare SDS entries (e.g., some report no toxicity data , while others note oral toxicity (H302) or respiratory irritation (H335) ).
- In Vitro Testing : Perform MTT assays on human cell lines (e.g., HEK293) to evaluate acute cytotoxicity. Use concentrations ranging from 1 µM to 1 mM .
- Literature Review : Cross-reference with structurally similar Boc-piperidine derivatives, noting trends in LD values or occupational exposure limits .
Q. What strategies optimize Boc deprotection in complex syntheses?
Methodological Answer:
- Acidic Conditions : Use TFA (20–50% in DCM) for 1–2 hours at 0°C to cleave the Boc group while minimizing side reactions .
- Alternative Deprotection : Employ HCl/dioxane for milder conditions, particularly if the compound contains acid-sensitive groups (e.g., propenyloxy) .
- Monitoring : Track deprotection via IR spectroscopy (loss of Boc carbonyl peak at ~1680 cm) or H NMR .
Q. How to conduct SAR studies for biological activity?
Methodological Answer:
- Structural Modifications : Synthesize analogs with varied substituents (e.g., replacing propenyloxy with alkyl or aryl groups) and compare activity in assays .
- Target Binding Assays : Use surface plasmon resonance (SPR) or fluorescence polarization to measure affinity for monoamine transporters, inspired by piperidine-based reuptake inhibitors .
- Computational Modeling : Perform docking studies with AutoDock Vina to predict interactions with biological targets (e.g., serotonin transporter) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
